molecular formula C11H11ClO3 B095067 Ethyl (2-chlorobenzoyl)acetate CAS No. 19112-35-7

Ethyl (2-chlorobenzoyl)acetate

Cat. No.: B095067
CAS No.: 19112-35-7
M. Wt: 226.65 g/mol
InChI Key: DLFBNTUSDQSFOF-UHFFFAOYSA-N
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Description

Ethyl (2-chlorobenzoyl)acetate, also known as ethyl 3-(2-chlorophenyl)-3-oxopropanoate, is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a chlorine atom at the ortho position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Ethyl (2-chlorobenzoyl)acetate is utilized in several scientific research fields:

Safety and Hazards

Ethyl (2-chlorobenzoyl)acetate is classified as a combustible liquid . It does not have a flash point . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.

Mechanism of Action

Target of Action

Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.

Biochemical Pathways

Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.

Pharmacokinetics

Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-chlorobenzoyl)acetate can be synthesized through the reaction of ethyl acetoacetate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like acetonitrile at room temperature. The general reaction scheme is as follows:

ClC6H4COCl+CH3COCH2CO2C2H5ClC6H4COCH2CO2C2H5+HCl\text{ClC}_6\text{H}_4\text{COCl} + \text{CH}_3\text{COCH}_2\text{CO}_2\text{C}_2\text{H}_5 \rightarrow \text{ClC}_6\text{H}_4\text{COCH}_2\text{CO}_2\text{C}_2\text{H}_5 + \text{HCl} ClC6​H4​COCl+CH3​COCH2​CO2​C2​H5​→ClC6​H4​COCH2​CO2​C2​H5​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Comparison with Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (4-methylbenzoyl)acetate
  • Ethyl (3-chlorobenzoyl)acetate

Comparison: Ethyl (2-chlorobenzoyl)acetate is unique due to the position of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. For instance, the ortho position of the chlorine atom can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s chemical behavior and applications .

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFBNTUSDQSFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303394
Record name Ethyl (2-chlorobenzoyl)acetate
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Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19112-35-7
Record name Ethyl 2-chloro-β-oxobenzenepropanoate
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Record name NSC 158136
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Record name 19112-35-7
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Record name Ethyl (2-chlorobenzoyl)acetate
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Record name Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

Sodium hydride (1.45 g, 36 mmol) and diethyl carbonate (2.14 g, 18 mmol) were suspended in 10 ml of THF. 1-(2-Chlorophenyl)ethanone (1.4 g, 9 mmol) was gradually added into the reaction flask, maintaining the reaction mixture temperature at 40° C. for 2 h. Then 1 mL of ethanol was added thereto and heated under reflux conditions for 4 h. After cooling, 1 mL of ethanol was added and the mixture was poured onto ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and evaporated. The resulting oil is purified by flash column chromatography (PE/EA=50/1) to afford the title compound (680 mg, 34%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=6.8 Hz), 4.03 (2H, s), 4.19 (2H, q, J=6.8 Hz), 7.31-7.36 (2H, m), 7.42-7.45 (2H, m). [M+H] Calc'd for C11H11ClO3, 227. Found, 227.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
34%

Synthesis routes and methods II

Procedure details

Sodium hydride (8.7 grams) and 21.4 grams of diethyl carbonate are suspended in 100 ml of tetrahydrofuran, 14 grams of o-chloroacetophenone is gradually dropped thereinto by keeping the inner temperature at 40° to 50° C., then a small amount of ethanol is added thereto and heated to reflux for four hours. After cooling, 20 ml of ethanol is added thereto, the mixture is poured into ice water, and extracted with ether. Ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate, and ether is evaporated therefrom. The resulting oil is purified by distillation in vacuo to give 8.8 grams of colorless, oily product, b.p. 120° to 125° C./1 mmg Hg.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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